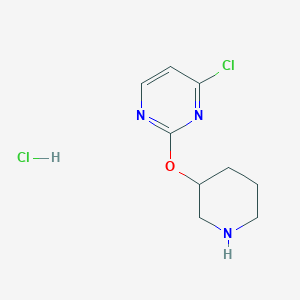
4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-chloropyrimidine with piperidin-3-ol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dechlorinated pyrimidine derivatives.
Applications De Recherche Scientifique
4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
- 2-(Piperidin-4-yl)pyrimidine hydrochloride
- 3-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
Comparison: 4-Chloro-2-(piperidin-3-yloxy)pyrimidine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C9H13Cl2N3O |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
4-chloro-2-piperidin-3-yloxypyrimidine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-3-5-12-9(13-8)14-7-2-1-4-11-6-7;/h3,5,7,11H,1-2,4,6H2;1H |
Clé InChI |
FUDMSAIOBPQFPN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)OC2=NC=CC(=N2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















